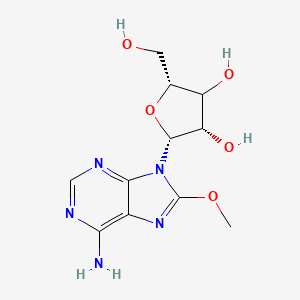

8-Methoxyadenosine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C11H15N5O5 |

|---|---|

分子量 |

297.27 g/mol |

IUPAC 名称 |

(2R,3S,5R)-2-(6-amino-8-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O5/c1-20-11-15-5-8(12)13-3-14-9(5)16(11)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14)/t4-,6?,7+,10-/m1/s1 |

InChI 键 |

XGHALRBUKJYKLT-HMEJCUHCSA-N |

手性 SMILES |

COC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N |

规范 SMILES |

COC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |

产品来源 |

United States |

Foundational & Exploratory

8-Methoxyadenosine chemical structure and properties

An In-Depth Technical Guide to 8-Methoxyadenosine: Structure, Properties, and Synthesis

Disclaimer: The available scientific literature on this compound is limited. This guide provides a comprehensive overview of the existing information. However, detailed data on its biological activity, associated signaling pathways, and extensive experimental protocols are not well-documented in publicly accessible sources.

Introduction

This compound is a synthetic derivative of adenosine (B11128), a fundamental component of nucleic acids and a key signaling molecule. As a purine (B94841) nucleoside analog, it belongs to a class of compounds that have been investigated for a range of therapeutic applications, including potential roles as vasodilators and anti-cancer agents[1][2]. The introduction of a methoxy (B1213986) group at the 8-position of the adenine (B156593) base modifies its electronic properties and steric profile compared to the parent adenosine molecule, which can influence its interaction with biological targets. This guide summarizes the known chemical structure, properties, and synthesis of this compound, based on the available scientific literature.

Chemical Structure and Properties

The chemical structure of this compound consists of an adenine base modified with a methoxy group at the C8 position, attached to a ribose sugar moiety.

Table 1: Physicochemical Properties of this compound and its 2'-Deoxy Derivative

| Property | Value | Compound | Reference |

| Molecular Formula | C₁₁H₁₅N₅O₅ | This compound | Inferred |

| Molecular Weight | 297.27 g/mol | This compound | Inferred |

| UV Maximum (λmax) | 259 nm (in H₂O-MeOH, 10:1) | This compound | [3] |

| Boiling Point (Predicted) | 616.9±65.0 °C | 2'-Deoxy-8-methoxyadenosine | [4] |

| Density (Predicted) | 1.84±0.1 g/cm³ | 2'-Deoxy-8-methoxyadenosine | [4] |

| pKa (Predicted) | 13.69±0.60 | 2'-Deoxy-8-methoxyadenosine | [4] |

Synthesis of this compound

The synthesis of this compound has been described starting from 8-bromoadenosine (B559644). The process involves a nucleophilic substitution reaction where the bromine atom at the 8-position is displaced by a methoxy group.

Experimental Protocol: Synthesis from 8-Bromoadenosine

A common method for the synthesis of this compound is the treatment of 8-bromoadenosine with sodium methoxide[5]. This reaction is typically carried out in a suitable solvent system. The resulting this compound can then be used in further synthetic steps, for example, in the preparation of 8-hydroxy-2'-deoxyadenosine (8-OH-dA)[6] or 8-methoxy-5'-deoxyadenosyl-cobalamin[5][7].

Caption: Synthesis of this compound from 8-Bromoadenosine.

Biological Activity

The biological activity of this compound is not extensively characterized. As an adenosine analog, it is broadly suggested to have potential as a smooth muscle vasodilator and may exhibit anti-cancer properties, though specific studies on this compound are lacking[1][2].

One study screened a variety of nucleoside analogs for their ability to antagonize the toxic effects of the antibiotic showdomycin in Escherichia coli. In this screen, this compound was found to be an effective antagonist of showdomycin[8].

Experimental Protocols

Signaling Pathways

There is currently no information available in the scientific literature detailing specific signaling pathways that are modulated by this compound. Research on related adenosine analogs suggests potential interactions with adenosine receptors or enzymes involved in nucleotide metabolism, but this remains speculative for this compound.

Conclusion

This compound is a synthetically accessible adenosine analog. While its chemical synthesis and some basic physicochemical properties are documented, there is a significant gap in the understanding of its biological activity, mechanism of action, and involvement in cellular signaling pathways. The limited available data suggests it may have biological effects, as indicated by its ability to antagonize showdomycin toxicity. Further research is warranted to explore the pharmacological potential of this compound and to elucidate its biological functions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The base-sugar conformation of certain derivatives of adenosine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. 2'-Deoxy-8-methoxyadenosine CAS#: 17318-17-1 [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 7. scribd.com [scribd.com]

- 8. academic.oup.com [academic.oup.com]

The Enigmatic Mechanism of 8-Methoxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxyadenosine, an 8-substituted purine (B94841) nucleoside analog, represents a class of molecules with significant potential in modulating cellular signaling pathways. While direct, in-depth studies on this compound are limited, a comprehensive analysis of structurally related 8-substituted adenosine (B11128) analogs provides a strong foundation for understanding its likely mechanism of action. This technical guide synthesizes the available evidence to propose that this compound primarily functions as a modulator of adenosine receptors, with a potential to influence other cellular processes. This document provides a detailed overview of the putative signaling pathways, comparative quantitative data from related compounds, and standardized experimental protocols to facilitate further investigation into this promising molecule.

Introduction

Adenosine is a ubiquitous purine nucleoside that plays a critical role in a vast array of physiological processes by activating four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The development of synthetic adenosine analogs has been a cornerstone of research aimed at selectively targeting these receptors for therapeutic benefit. Modifications at the C8 position of the adenine (B156593) ring have been shown to significantly influence the affinity and efficacy of these analogs at adenosine receptors. This compound, featuring a methoxy (B1213986) group at this position, is poised to interact with these critical signaling hubs. This guide explores the anticipated mechanism of action of this compound based on the established pharmacology of its structural congeners.

Putative Mechanism of Action: Modulation of Adenosine Receptors

The primary hypothesized mechanism of action for this compound is its interaction with one or more of the adenosine receptor subtypes. The nature of this interaction—whether it acts as an agonist, antagonist, or partial agonist—and its selectivity profile are key determinants of its biological effects.

Adenosine Receptor Signaling Pathways

Adenosine receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades:

-

A1 and A3 Receptors: These receptors typically couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. They can also activate phospholipase C (PLC) and modulate ion channels.

-

A2A and A2B Receptors: These receptors are generally coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. A2B receptors can also couple to Gq proteins, activating the PLC pathway.

The specific interaction of this compound with these receptors would determine its impact on these fundamental signaling pathways. For instance, as an antagonist at the A2A receptor, it would be expected to block the production of cAMP induced by endogenous adenosine.

Quantitative Data for 8-Substituted Adenosine Analogs

Direct quantitative data (IC50, EC50, Ki) for this compound is not extensively available in the public literature. However, analysis of data from structurally similar 8-substituted adenosine analogs provides valuable insights into the potential potency and selectivity of this compound. The following table summarizes the binding affinities (Ki) of various 8-substituted and other adenosine analogs for different adenosine receptor subtypes.

| Compound | 8-Substituent | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| 8-bromoadenosine | -Br | Rat A3 | >10,000 | [1] |

| 8-alkynyl adenosines | -C≡C-R | Human A3 | High nM range | [2] |

| N6-(1-pyrrolidinyl)adenosine | H | Rat A1 | 8.0 | [3] |

| N6-(1-pyrrolidinyl)adenosine | H | Rat A2A | 2800 | [3] |

| 2-chloro-N6-[4-(phenylthio)-1-piperidinyl] adenosine | H | Rat A1 | 0.9 | [3] |

| 2-chloro-N6-[4-(phenylthio)-1-piperidinyl] adenosine | H | Rat A2A | 470 | [3] |

| ZM241385 | N/A | Human A2A | 0.4 | [4] |

| CGS21680 | N/A | Human A2A | 376 | [4] |

| LUF5835 | N/A | Human A2A | 15 | [4] |

| Adenosine | H | A1/A2A | 10-30 | [5] |

| Adenosine | H | Rat A3 | ~1000 | [5] |

Note: This table is a compilation from various sources and is intended for comparative purposes. The lack of data for 8-alkoxy derivatives highlights a gap in the current literature.

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of well-defined experiments are required. The following are detailed methodologies for key assays.

Adenosine Receptor Binding Assay (Radioligand Displacement)

This protocol describes a standard method to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.

Objective: To determine the concentration of this compound that displaces 50% of a specific radioligand from a receptor (IC50), from which the inhibitory constant (Ki) can be calculated.

Materials:

-

Cell membranes expressing the human adenosine receptor of interest (e.g., A1, A2A, A2B, or A3).

-

Radioligand specific for the receptor subtype (e.g., [3H]CGS21680 for A2A).

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of a known agonist like NECA).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration that yields optimal specific binding.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of this compound (e.g., from 10^-10 M to 10^-5 M).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of the non-labeled ligand.

-

Initiate the binding reaction by adding the diluted cell membranes.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Measurement

This protocol determines whether this compound acts as an agonist or antagonist at Gs or Gi-coupled adenosine receptors by measuring its effect on intracellular cAMP levels.

Objective: To measure changes in intracellular cAMP concentration in response to this compound, either alone (for agonist activity) or in the presence of a known agonist (for antagonist activity).

Materials:

-

Whole cells expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells).

-

This compound.

-

A known adenosine receptor agonist (e.g., NECA).

-

Forskolin (an adenylyl cyclase activator, used to potentiate the signal for Gi-coupled receptors).

-

A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

-

Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.

-

Agonist Mode:

-

Pre-incubate the cells with a PDE inhibitor for a short period.

-

Add increasing concentrations of this compound.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Antagonist Mode:

-

Pre-incubate the cells with a PDE inhibitor.

-

Add increasing concentrations of this compound.

-

Add a fixed concentration of a known agonist (typically its EC50 or EC80 value).

-

Incubate for a specified time at 37°C.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Agonist Mode: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value and the maximum effect (Emax).

-

Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the this compound concentration to determine the IC50 value.

-

Visualizations of Signaling Pathways and Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Antagonistic action of this compound at the A2A receptor.

Caption: Agonistic action of this compound at the A1 receptor.

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is sparse, its structural characteristics strongly suggest that it functions as a modulator of adenosine receptors. The provided comparative data for related 8-substituted analogs indicate that it is likely to exhibit affinity for one or more of the A1, A2A, A2B, and A3 receptor subtypes. The detailed experimental protocols outlined in this guide provide a clear path forward for researchers to precisely define its pharmacological profile. Further investigation into this compound and other 8-alkoxyadenosine derivatives is warranted to unlock their full therapeutic potential.

References

- 1. A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and adenosine receptor affinity and potency of 8-alkynyl derivatives of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 8-Methoxyadenosine: An In-depth Technical Guide for Research Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 8-methoxyadenosine (B15049875), a modified nucleoside of interest for various research applications. Due to the limited availability of a specific, published protocol for this compound, this document outlines a well-established, multi-step synthetic strategy based on robust chemical transformations reported for analogous adenosine (B11128) derivatives. The provided experimental protocols are a composite of established methods for the key reaction steps, offering a strong foundation for its successful synthesis in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound can be strategically approached in four main stages, as depicted in the workflow diagram below. This method involves the initial protection of the ribose hydroxyl groups of adenosine, followed by the introduction of a bromine atom at the 8-position of the purine (B94841) ring. Subsequent nucleophilic substitution with a methoxide (B1231860) source yields the desired 8-methoxy intermediate. The final step involves the removal of the protecting groups to afford the target molecule, this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Acetylation of Adenosine to 2',3',5'-Tri-O-acetyladenosine

This initial step protects the hydroxyl groups of the ribose moiety, preventing side reactions in subsequent steps.

Methodology:

-

Suspend adenosine (1.0 eq) in anhydrous pyridine.

-

Cool the suspension to 0 °C in an ice bath.

-

Add acetic anhydride (B1165640) (4.0 eq) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice-water and stir for 1 hour.

-

Extract the aqueous mixture with dichloromethane (B109758) (3 x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography.

| Parameter | Value | Reference Analog Yield |

| Starting Material | Adenosine | - |

| Reagents | Acetic Anhydride, Pyridine | - |

| Solvent | Pyridine | - |

| Reaction Time | 12-16 hours | - |

| Temperature | 0 °C to Room Temperature | - |

| Purification | Silica Gel Chromatography | 80-85% for N6-acetyl-2',3',5'-tri-O-acetyladenosine[1] |

Step 2: Bromination to 8-Bromo-2',3',5'-tri-O-acetyladenosine

This step introduces a bromine atom at the 8-position, which serves as a leaving group for the subsequent methoxylation.

Methodology:

-

Dissolve 2',3',5'-tri-O-acetyladenosine (1.0 eq) in a suitable solvent such as chloroform (B151607) or carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.2 eq) to the solution.

-

Heat the mixture to reflux and irradiate with a UV lamp (or use a radical initiator like AIBN) for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with aqueous sodium thiosulfate (B1220275) solution to quench excess bromine.

-

Separate the organic layer, wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the product by recrystallization or silica gel chromatography.

| Parameter | Value | Reference Analog Yield |

| Starting Material | 2',3',5'-Tri-O-acetyladenosine | - |

| Reagents | N-Bromosuccinimide (NBS) | - |

| Solvent | Chloroform or Carbon Tetrachloride | - |

| Reaction Time | 2-4 hours | - |

| Temperature | Reflux | - |

| Purification | Recrystallization/Silica Gel Chromatography | Yields for this specific reaction are not readily available in the provided search results. |

Step 3: Methoxylation to 2',3',5'-Tri-O-acetyl-8-methoxyadenosine

This is the key step where the methoxy (B1213986) group is introduced onto the purine ring via nucleophilic substitution.

Methodology:

-

Dissolve 8-bromo-2',3',5'-tri-O-acetyladenosine (1.0 eq) in anhydrous methanol (B129727).

-

Add a solution of sodium methoxide in methanol (2.0-3.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Neutralize the reaction mixture with a weak acid (e.g., acetic acid) or an acidic ion-exchange resin.

-

Filter off any solids and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer and concentrate to obtain the crude product.

-

Purify by silica gel chromatography.

| Parameter | Value | Reference Analog Yield |

| Starting Material | 8-Bromo-2',3',5'-tri-O-acetyladenosine | - |

| Reagents | Sodium Methoxide | - |

| Solvent | Methanol | - |

| Reaction Time | 4-6 hours | - |

| Temperature | Reflux | - |

| Purification | Silica Gel Chromatography | Specific yields for this reaction are not available in the provided search results. |

Step 4: Deprotection to this compound

The final step removes the acetyl protecting groups to yield the target molecule.

Methodology:

-

Dissolve 2',3',5'-tri-O-acetyl-8-methoxyadenosine (1.0 eq) in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide in methanol.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC until all starting material is consumed.

-

Neutralize the reaction with an acidic ion-exchange resin (e.g., Dowex 50W-X8) until the pH is neutral.

-

Filter the resin and wash with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Value | Reference Analog Yield |

| Starting Material | 2',3',5'-Tri-O-acetyl-8-methoxyadenosine | - |

| Reagents | Sodium Methoxide (catalytic) | - |

| Solvent | Methanol | - |

| Reaction Time | 1-2 hours | - |

| Temperature | Room Temperature | - |

| Purification | Recrystallization | Yields for similar deacetylation reactions are generally high.[2] |

Potential Signaling Pathways and Biological Activity

While specific studies on the signaling pathways of this compound are not abundant, the biological activities of other 8-substituted adenosine analogs provide valuable insights into its potential mechanisms of action. Adenosine and its derivatives exert their effects primarily through four G-protein coupled receptors: A1, A2A, A2B, and A3.

The introduction of a substituent at the 8-position can significantly alter the affinity and selectivity of the molecule for these receptors, as well as its metabolic stability. For instance, 8-amino-adenosine has been shown to be a potent inhibitor of transcription.[3] Analogs of 8-methyladenosine (B1596262) have been found to be activators of RNase L, an enzyme involved in the antiviral and antiproliferative effects of interferons.

The signaling cascade initiated by adenosine receptor activation typically involves the modulation of adenylyl cyclase activity, leading to changes in intracellular cyclic AMP (cAMP) levels. This, in turn, influences the activity of protein kinase A (PKA) and other downstream effectors.

Caption: General adenosine receptor signaling pathway.

It is hypothesized that this compound, due to its structural similarity to other 8-substituted analogs, may modulate these adenosine receptor signaling pathways. Further research is required to elucidate its specific receptor binding profile and downstream effects.

Conclusion

This technical guide provides a detailed, albeit composite, protocol for the synthesis of this compound for research purposes. The outlined four-step synthesis is based on well-established chemical transformations for adenosine derivatives. The provided tables summarize the key reaction parameters, and the diagrams illustrate the synthetic workflow and potential biological signaling pathways. This document is intended to serve as a valuable resource for researchers embarking on the synthesis and investigation of this and other modified nucleosides. It is crucial to note that all experimental work should be conducted with appropriate safety precautions in a well-equipped chemical laboratory.

References

Biological activity of 8-substituted adenosine analogues

An In-depth Technical Guide on the Biological Activity of 8-Substituted Adenosine (B11128) Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine, a ubiquitous endogenous purine (B94841) nucleoside, plays a crucial role in a myriad of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The therapeutic potential of targeting these receptors for various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer, has spurred significant interest in the development of selective adenosine receptor ligands. Among the vast chemical space of adenosine analogues, 8-substituted derivatives have emerged as a particularly promising class, exhibiting a wide range of biological activities from potent agonism to antagonism, often with high receptor subtype selectivity. This technical guide provides a comprehensive overview of the biological activity of 8-substituted adenosine analogues, with a focus on their structure-activity relationships, quantitative pharmacological data, and the experimental methodologies used for their characterization.

Structure-Activity Relationships and Biological Activity

The substitution at the C8-position of the adenine (B156593) ring has a profound impact on the affinity and efficacy of adenosine analogues at the four receptor subtypes.

At A1 Adenosine Receptors:

8-Alkylamino-substituted analogues of N6-cyclopentyladenosine (CPA) have been shown to act as partial agonists for the cardiovascular A1 adenosine receptors in vivo.[1] These derivatives generally exhibit reduced affinity and efficacy at the A1AR compared to their unsubstituted counterparts.[2]

At A2A Adenosine Receptors:

The introduction of a halogen, aryl, or heteroaryl group at the 8-position of 2-alkynyl-N(9)-propargyladenines enhances A2A antagonist activity, with some derivatives exhibiting IC50 values in the low nanomolar range.[3] Similarly, a series of 8-substituted 9-ethyladenine (B1664709) derivatives have been synthesized and shown to bind to the rat A2A receptor with high affinity, making them suitable for in vivo studies in models of Parkinson's disease.[4][5] In contrast, the introduction of an 8-alkylamino substituent in 2,8-disubstituted adenosine derivatives can lead to partial agonism at the A2A receptor.[6] The removal of the ribose moiety in 2,8-disubstituted adenine analogues can alter their functional efficacy at the human A2AAR.[7]

At A2B Adenosine Receptors:

Novel 2-alkynyl-8-aryl-9-methyladenine derivatives have been synthesized and evaluated as adenosine antagonists for their inhibitory activity on N-ethylcarboxamidoadenosine (NECA)-induced glucose production in hepatocytes, a process potentially mediated by the A2B receptor.[8] Aromatic moieties at the 8-position generally increase activity compared to unsubstituted compounds.[8]

At A3 Adenosine Receptors:

Substitution at the 8-position of adenosine analogues generally leads to a significant reduction in affinity for the A3 receptor.[2] However, some 8-alkynyl substituted adenosine analogues have been reported to act as antagonists at the A3AR.[9]

Quantitative Data

The following tables summarize the quantitative data for selected 8-substituted adenosine analogues from the cited literature.

Table 1: Binding Affinity (Ki) and Potency (IC50/EC50) of 8-Substituted Adenosine Analogues at A2A Receptors

| Compound | Substitution at C8 | Receptor Subtype | Assay Type | Value | Units | Reference |

| 2,8-disubstituted adenosine derivative (12) | 8-methylamino | rat A2A | Binding (Ki) | 115 | nM | [6] |

| 2,8-disubstituted adenosine derivative (14) | 8-propylamino | rat A2A | Binding (Ki) | 82 | nM | [6] |

| 8-substituted 2-alkynyl-N(9)-propargyladenines | Halogen, aryl, or heteroaryl | A2A | Antagonist Activity (IC50) | low | nM | [3] |

| 2-aryl-8-hexynyl adenine 4a | 8-hexynyl | human A2A | Binding (Ki) | 5.0 ± 0.5 | nM | [7] |

Table 2: Selectivity of 8-Substituted Adenosine Analogues

| Compound | Selectivity (Ki, hA3 / Ki, hA2A) | Reference |

| 2,8-disubstituted adenosine derivative (12) | 49-fold for A2A over A3 | [6] |

| 2,8-disubstituted adenosine derivative (14) | 26-fold for A2A over A3 | [6] |

| 2-aryl-8-hexynyl adenine 4a | 86 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the characterization of 8-substituted adenosine analogues.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific adenosine receptor subtype.

General Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human adenosine receptor of interest (e.g., HEK-293 or CHO cells).[10]

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a reaction tube, add the cell membrane preparation, a specific radioligand (e.g., [3H]CGS21680 for A2A receptors), and varying concentrations of the unlabeled test compound.[11]

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the non-specific binding by including a high concentration of a known potent unlabeled ligand in some tubes.

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

cAMP Functional Assays

cAMP assays are used to determine the functional activity of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

Objective: To measure the ability of a test compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP) in cells expressing a specific adenosine receptor subtype.

General Protocol for Gs-Coupled Receptors (A2A and A2B):

-

Cell Culture and Plating:

-

Agonist Mode:

-

Wash the cells with a serum-free medium containing a phosphodiesterase inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent cAMP degradation.[11][12]

-

Add varying concentrations of the test compound to the cells.

-

Incubate for a specific time (e.g., 15-30 minutes) at 37°C.[11]

-

-

Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of the test compound for a specific period.

-

Add a fixed concentration of a known agonist (e.g., NECA or CGS 21680) that elicits a submaximal response (e.g., EC80).[13]

-

Incubate for a specific time at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).[14]

-

-

Data Analysis:

-

For agonist activity, plot the cAMP concentration against the logarithm of the test compound concentration and determine the EC50 value and the maximum effect (Emax).

-

For antagonist activity, plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of adenosine receptors and a typical experimental workflow for characterizing 8-substituted adenosine analogues.

Caption: Adenosine Receptor Signaling Pathways.

Caption: Experimental Workflow for Characterization.

Conclusion

8-Substituted adenosine analogues represent a versatile and pharmacologically rich class of compounds with significant potential for the development of novel therapeutics. The strategic modification at the 8-position allows for the fine-tuning of affinity, efficacy, and selectivity towards the different adenosine receptor subtypes. This guide provides a foundational understanding of the biological activity of these analogues, supported by quantitative data and detailed experimental protocols. The continued exploration of this chemical space, guided by the principles of medicinal chemistry and robust pharmacological evaluation, is expected to yield new and improved drug candidates for a wide range of diseases.

References

- 1. 8-Alkylamino-substituted analogs of N6-cyclopentyladenosine are partial agonists for the cardiovascular adenosine A1 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Partial Agonists for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Substituted 2-alkynyl-N(9)-propargyladenines as A2A adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine A2A receptor antagonists: new 8-substituted 9-ethyladenines as tools for in vivo rat models of Parkinson's disease. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Adenosine A2A receptor antagonists: new 8-substituted 9-ethyladenines as tools for in vivo rat models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,8-Disubstituted adenosine derivatives as partial agonists for the adenosine A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Modification and Biological Evaluation of 2,8-Disubstituted Adenine and Its Nucleosides as A2A Adenosine Receptor Antagonists: Exploring the Roles of Ribose at Adenosine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Alkynyl-8-aryl-9-methyladenines as novel adenosine receptor antagonists: their synthesis and structure-activity relationships toward hepatic glucose production induced via agonism of the A(2B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. resources.revvity.com [resources.revvity.com]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

8-Methoxyadenosine: A Technical Guide to Its Synthesis, Characterization, and Potential Biological Evaluation

Disclaimer: Publicly available scientific literature contains limited specific information regarding the discovery, history, and biological activity of 8-Methoxyadenosine. This technical guide is therefore constructed based on established principles of medicinal chemistry and pharmacology, drawing parallels from the synthesis and biological evaluation of closely related 8-substituted adenosine (B11128) analogs. The experimental protocols and potential biological targets described herein are proposed based on this contextual information.

Introduction: The Landscape of 8-Substituted Adenosine Analogs

Adenosine, a purine (B94841) nucleoside, is a critical signaling molecule that exerts its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3. The modulation of these receptors has therapeutic implications in a wide range of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer. Consequently, the synthesis and evaluation of adenosine analogs have been a fertile area of research for decades.

Substitution at the C8 position of the adenine (B156593) ring has been a particularly fruitful strategy for developing potent and selective adenosine receptor ligands. The nature of the substituent at this position can significantly influence the affinity and efficacy of the compound at the different receptor subtypes. This guide focuses on the hypothetical synthesis, characterization, and biological evaluation of this compound, a member of this important class of molecules.

Proposed Synthesis and Purification of this compound

The most plausible and direct route to this compound is via the nucleophilic substitution of a halogen at the 8-position of the adenosine core. 8-Bromoadenosine (B559644) is a readily available starting material for this purpose. The proposed reaction involves the displacement of the bromide with a methoxide (B1231860) anion.

Experimental Protocol: Synthesis of this compound from 8-Bromoadenosine

Materials:

-

8-Bromoadenosine

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (B129727) (MeOH)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

-

Methanol (MeOH) for chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 8-bromoadenosine (1 equivalent) in anhydrous methanol.

-

Addition of Reagent: To the stirred solution, add sodium methoxide (e.g., 1.5 to 3 equivalents). The reaction is typically performed in an excess of the alkoxide to drive the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The disappearance of the starting material (8-bromoadenosine) and the appearance of a new, more polar spot indicates product formation.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess sodium methoxide with a weak acid (e.g., by adding silica gel directly to the flask and stirring, or by careful addition of a resin like Amberlyst 15).

-

Purification: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., 100% DCM) and gradually increasing the polarity with methanol (e.g., from 0% to 10% MeOH in DCM), is typically effective for separating the product from any remaining starting material and byproducts.

-

Characterization: Collect the fractions containing the purified product, combine them, and evaporate the solvent. The final product, this compound, should be a white to off-white solid. Its identity and purity should be confirmed by spectroscopic methods.

Physicochemical Properties and Characterization

Due to the lack of specific experimental data for this compound, the following are predicted properties and characterization data based on its structure and data from similar compounds.

| Property | Predicted Value/Data |

| Molecular Formula | C₁₁H₁₅N₅O₅ |

| Molecular Weight | 297.27 g/mol |

| Appearance | White to off-white solid |

| Solubility | Expected to be soluble in polar organic solvents like methanol, DMSO, and DMF, and sparingly soluble in water. |

| ¹H NMR (DMSO-d₆) | Expected signals for the ribose protons (δ 3.5-6.0 ppm), the N6-amino protons (broad singlet), the C2-H proton of the adenine ring, and a singlet for the methoxy (B1213986) group (δ ~4.0 ppm). |

| ¹³C NMR (DMSO-d₆) | Expected signals for the ribose carbons, the carbons of the adenine ring, and a signal for the methoxy carbon. |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z 298.11. Fragmentation would likely involve the loss of the ribose moiety (m/z 166.06) and subsequent fragmentation of the 8-methoxyadenine base. |

Potential Biological Activity and Targets

Based on the extensive literature on 8-substituted adenosine analogs, the primary biological targets for this compound are expected to be the adenosine receptors (A1, A2A, A2B, and A3) . The methoxy group at the 8-position is likely to influence the compound's affinity and selectivity profile for these receptors. Generally, bulky substituents at the 8-position can favor antagonism at A1 and A2A receptors.

Experimental Protocols for Biological Evaluation

To determine the biological activity of this compound, a standard panel of in vitro assays would be employed to assess its interaction with adenosine receptors.

Radioligand Binding Assays

These assays are used to determine the affinity (Ki) of a test compound for a specific receptor.

Principle: The assay measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

General Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A) and varying concentrations of the test compound (this compound).

-

Separation: After incubation to allow binding to reach equilibrium, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Wash the filters to remove non-specifically bound radioligand, and then quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays (cAMP Measurement)

These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor by measuring the downstream signaling effects.

Principle: A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase, causing an increase in cAMP.

General Protocol for an A2A Receptor (Gs-coupled):

-

Cell Culture: Use a cell line expressing the human A2A adenosine receptor (e.g., HEK293-A2A).

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.

-

Compound Treatment:

-

Agonist Mode: Treat the cells with varying concentrations of this compound.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound, followed by stimulation with a known A2A agonist (e.g., NECA).

-

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis:

-

Agonist Mode: Plot the cAMP concentration against the concentration of this compound to determine the EC50 (potency) and Emax (efficacy).

-

Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the concentration of this compound to determine the IC50 and subsequently the Kb (antagonist dissociation constant).

-

Quantitative Data for Related 8-Substituted Adenosine Analogs

The following table summarizes binding affinity data for a selection of 8-substituted adenosine analogs at human adenosine receptors. This data is provided for comparative purposes to contextualize the potential activity of this compound.

| Compound | 8-Substituent | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Reference |

| 8-Methyladenosine | -CH₃ | >10,000 | 2,500 | >10,000 | (Jacobson et al., 1993) |

| 8-Ethyladenosine | -CH₂CH₃ | 5,800 | 1,200 | >10,000 | (Jacobson et al., 1993) |

| 8-Aminoadenosine | -NH₂ | >10,000 | >10,000 | >10,000 | (Volpini et al., 2001) |

| 8-Bromoadenosine | -Br | 1,300 | 5,600 | >10,000 | (van Galen et al., 1990) |

| 8-Phenyladenosine | -C₆H₅ | 110 | 310 | 1,400 | (Jacobson et al., 1993) |

Note: The specific assay conditions can influence the reported Ki values.

Relevant Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the four adenosine receptor subtypes, which represent the most probable molecular pathways that could be modulated by this compound.

Proposed Experimental Workflow

The following diagram outlines a logical workflow for the synthesis and evaluation of this compound.

8-Methoxyadenosine: An Inquiry into its Role in Cellular Signaling Pathways

A Technical Whitepaper for Researchers and Drug Development Professionals

Foreword

The study of nucleoside analogs as modulators of cellular signaling pathways is a cornerstone of modern pharmacology and drug discovery. These molecules, by mimicking endogenous nucleosides, can interact with a variety of cellular targets, including receptors, enzymes, and nucleic acids, leading to profound physiological effects. Within this vast landscape, adenosine (B11128) and its derivatives have garnered significant attention due to their central role in energy metabolism, neurotransmission, and immune regulation. This whitepaper aims to provide an in-depth technical guide on the role of a specific adenosine analog, 8-Methoxyadenosine, in cellular signaling. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of data specifically pertaining to this compound's biological activity and its mechanism of action in cellular signaling.

While extensive research exists for other 8-substituted and N6-substituted adenosine analogs, such as N6-methyladenosine (m6A) and various 8-hydroxyadenine (B135829) derivatives acting as Toll-like receptor (TLR) agonists, this compound itself remains largely uncharacterized in the public domain of scientific research. This whitepaper will therefore summarize the available information on closely related adenosine analogs to provide a predictive context for the potential roles of this compound and to highlight promising avenues for future research.

The Landscape of Adenosine Analogs in Cellular Signaling

Adenosine is a purine (B94841) nucleoside that plays a critical role in numerous physiological processes. Its derivatives, both natural and synthetic, are pivotal in therapeutic interventions. The biological activity of adenosine analogs is largely determined by substitutions on the purine ring and the ribose moiety.

N6-Methyladenosine (m6A): An Epitranscriptomic Regulator

N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in most eukaryotes.[1][2][3][4] This modification is a dynamic and reversible process regulated by a complex interplay of "writer," "eraser," and "reader" proteins.[2][3][4]

-

Writers: The m6A modification is installed by a methyltransferase complex, the core of which is a heterodimer of METTL3 and METTL14.[2][3][5]

-

Erasers: The demethylation is carried out by enzymes such as FTO (fat mass and obesity-associated protein) and ALKBH5.[2][6]

-

Readers: The m6A mark is recognized by a family of proteins containing the YTH domain (YTHDF1/2/3, YTHDC1/2), which dictate the fate of the modified mRNA, affecting its stability, translation, and splicing.[2][3][7]

The m6A modification plays a crucial role in various cellular processes, including cell differentiation, immune responses, and cancer progression.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] For instance, m6A modification is involved in regulating T-cell homeostasis and dendritic cell function in the immune system.[3][5]

8-Substituted Adenosine Analogs as Toll-Like Receptor Agonists

A significant body of research has focused on 8-substituted adenosine analogs as potent agonists of Toll-like receptors 7 and 8 (TLR7 and TLR8).[16][17][18][19][20][21][22][23][24] These receptors are key components of the innate immune system, recognizing single-stranded RNA from viruses and initiating an immune response.[16][21]

Small molecule agonists of TLR7 and TLR8, such as the imidazoquinoline compounds imiquimod (B1671794) and resiquimod (B1680535) (R848), have shown significant therapeutic potential as vaccine adjuvants and in cancer immunotherapy.[16][18][20][22][23] These molecules activate antigen-presenting cells, leading to the production of pro-inflammatory cytokines and the induction of a robust T helper 1 (Th1) immune response.[17][18][22]

Postulated Role of this compound in Cellular Signaling

Given the lack of direct experimental evidence for this compound, its potential role in cellular signaling must be inferred from the activities of structurally related compounds. The presence of a methoxy (B1213986) group at the 8-position of the adenine (B156593) ring could influence its interaction with cellular targets in several ways.

Potential Interaction with Toll-Like Receptors

The 8-position of adenine is a critical site for interaction with TLR7 and TLR8. It is conceivable that the methoxy group at this position could allow this compound to act as a modulator of these receptors. The electron-donating nature of the methoxy group might influence the binding affinity and subsequent activation or inhibition of the receptor. Experimental validation is necessary to determine if this compound can activate TLR7 or TLR8 and induce downstream signaling pathways, such as the NF-κB and IRF7 pathways, leading to cytokine production.

Potential as a Precursor for other Bioactive Molecules

The synthesis of various 8-substituted adenosine analogs often involves a common precursor which is then modified. It is possible that this compound could serve as a synthetic intermediate in the development of novel therapeutic agents.

Proposed Experimental Workflows to Characterize this compound

To elucidate the role of this compound in cellular signaling, a systematic experimental approach is required. The following workflow outlines key experiments that would be necessary to characterize its biological activity.

Caption: Proposed experimental workflow for the characterization of this compound.

Hypothetical Signaling Pathway for an 8-Substituted Adenosine Analog Acting as a TLR7 Agonist

The following diagram illustrates the canonical TLR7 signaling pathway that could potentially be activated by an 8-substituted adenosine analog like this compound, should it possess agonist activity.

Caption: Hypothetical TLR7 signaling pathway activated by an 8-substituted adenosine analog.

Quantitative Data from Related Adenosine Analogs

To provide a framework for potential activity, the following table summarizes quantitative data for well-characterized TLR7 and TLR8 agonists.

| Compound | Target | Assay System | EC50 / IC50 | Reference |

| R848 (Resiquimod) | TLR7/8 | Human PBMC (IL-12 induction) | ~1 µM | [22] |

| Imiquimod | TLR7 | Human PBMC (IFN-α induction) | ~5 µM | [16] |

| CL097 | TLR7/8 | HEK-Blue™ hTLR7 cells | 0.1 - 1 µg/ml | InvivoGen |

| VTX-294 | TLR8 | TLR8-transfected HEK cells | ~50 nM | [19] |

Experimental Protocols for Key Assays

Detailed methodologies are crucial for the accurate assessment of a novel compound's activity. Below are summarized protocols for key assays in the study of TLR agonists.

HEK-Blue™ TLR Reporter Assay

Objective: To determine the activation of a specific TLR by a test compound.

Methodology:

-

Seed HEK-Blue™ cells, which are engineered to express a specific human or mouse TLR (e.g., TLR7 or TLR8) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, in a 96-well plate.

-

Add the test compound (e.g., this compound) at various concentrations to the wells.

-

Incubate the plate at 37°C and 5% CO₂ for 16-24 hours.

-

Collect the supernatant and add QUANTI-Blue™ solution, a substrate for SEAP.

-

Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer.

-

Calculate the EC50 value from the dose-response curve.

Cytokine Measurement by ELISA

Objective: To quantify the production of specific cytokines (e.g., TNF-α, IL-6, IFN-α) from immune cells upon stimulation.

Methodology:

-

Isolate primary immune cells, such as human peripheral blood mononuclear cells (PBMCs), and seed them in a 96-well plate.

-

Stimulate the cells with the test compound at various concentrations for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Perform a sandwich ELISA using a pair of antibodies specific for the cytokine of interest.

-

Add a substrate solution to generate a colorimetric signal.

-

Measure the absorbance using a plate reader and calculate the cytokine concentration by comparison to a standard curve.

Conclusion and Future Directions

While the direct role of this compound in cellular signaling remains to be elucidated, the extensive research on related adenosine analogs, particularly in the context of TLR7 and TLR8 agonism, provides a strong rationale for its investigation. The methoxy substitution at the 8-position of the adenine ring presents an intriguing structural modification that warrants detailed study.

Future research should focus on the systematic characterization of this compound's biological activity using the experimental workflows outlined in this whitepaper. Key questions to be addressed include:

-

Does this compound bind to and activate TLR7 and/or TLR8?

-

What is its potency and efficacy compared to known TLR agonists?

-

Does it induce the production of pro-inflammatory cytokines and type I interferons?

-

Can it modulate the activity of antigen-presenting cells and T cells?

Answering these questions will not only shed light on the fundamental biology of this novel adenosine analog but also potentially open up new avenues for the development of therapeutics for infectious diseases, cancer, and other conditions where modulation of the innate immune system is beneficial. The exploration of this compound represents a promising, albeit currently uncharted, territory in the field of nucleoside-based drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. N6-methyladenosine RNA methylation, a new hallmark of metabolic reprogramming in the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential roles of N6-methyladenosine (m6A) in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylation of RNA N6-methyladenosine in modulation of cytokine responses and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N6-methyladenosine (m6A) RNA modification in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N6-methyladenosine-dependent signalling in cancer progression and insights into cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyladenosine Modification in RNAs: From Regulatory Roles to Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N6-Methyladenosine (m6A) Modification in Natural Immune Cell-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single-cell N6-methyladenosine regulator patterns guide intercellular communication of tumor microenvironment that contribute to colorectal cancer progression and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The emerging therapeutic target of dynamic and reversible N6-methyladenosine modification during cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of N6-methyladenosine (m6A) modification on immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N6-methyladenosine RNA modifications: a potential therapeutic target for AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N6-methyladenosine (m6A) modification in inflammation: a bibliometric analysis and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The therapeutic targets of N6-methyladenosine (m6A) modifications on tumor radioresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. invivogen.com [invivogen.com]

- 17. Unique efficacy of Toll-like receptor 8 agonists in activating human neonatal antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Treatment with 8-OH-modified adenine (TLR7 ligand)-allergen conjugates decreases T helper type 2-oriented murine airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Engineering kinetics of TLR7/8 agonist release from bottlebrush prodrugs enables tumor-focused immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. invivogen.com [invivogen.com]

- 22. stemcell.com [stemcell.com]

- 23. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. medchemexpress.com [medchemexpress.com]

In Silico Modeling of 8-Methoxyadenosine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 8-Methoxyadenosine's binding to adenosine (B11128) receptors. This compound, a derivative of the endogenous nucleoside adenosine, is of significant interest in medicinal chemistry due to the profound impact of substitutions at the 8-position on receptor affinity and pharmacological activity. While specific experimental binding affinities for this compound are not extensively documented in publicly available literature, this guide outlines the established computational methodologies and experimental protocols necessary to investigate its receptor interactions. We detail the workflows for homology modeling, molecular docking, and molecular dynamics simulations, and provide protocols for radioligand binding assays crucial for model validation. Furthermore, this guide illustrates the canonical signaling pathways associated with adenosine receptor activation, providing a framework for understanding the potential downstream effects of this compound binding. The content herein is intended to equip researchers with the foundational knowledge and practical steps to computationally and experimentally characterize the interaction of this compound and similar adenosine analogs with their G protein-coupled receptor targets.

Introduction to this compound and Adenosine Receptors

Adenosine is a ubiquitous purine (B94841) nucleoside that modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are implicated in cardiovascular, neurological, and inflammatory conditions, making them attractive targets for drug discovery.[1] The native ligand, adenosine, exhibits varying affinities for these subtypes, generally highest for A1 and A2A receptors.[1]

Chemical modifications of the adenosine scaffold have been extensively explored to develop subtype-selective agonists and antagonists.[2] Modifications at the C8 position of the purine ring are particularly noteworthy. The introduction of bulky or hydrophobic groups at this position can dramatically alter a ligand's affinity and efficacy, often converting agonists into antagonists.[3][4] this compound, featuring a methoxy (B1213986) group at the C8 position, falls into this class of modified adenosines. Understanding its binding characteristics is crucial for predicting its pharmacological profile.

In silico modeling techniques offer a powerful and cost-effective approach to predict and analyze the binding of ligands like this compound to their receptor targets.[5] These computational methods, including molecular docking and molecular dynamics, can provide insights into binding poses, key molecular interactions, and the structural basis of receptor selectivity.[3][5]

Quantitative Data on Related 8-Substituted Adenosine Analogs

While specific binding data for this compound is sparse in the available literature, data for structurally related 8-substituted compounds can provide valuable context for its potential receptor interactions. The following table summarizes the binding affinities (Ki values) of various 8-substituted xanthine (B1682287) and adenosine analogs for different adenosine receptor subtypes. This data highlights how substitutions at the 8-position influence receptor affinity and selectivity.

| Compound | Receptor Subtype | Ki (nM) | Species | Reference |

| 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine | A2A | 54 | Rat | [6] |

| 1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine | A2A | 24 | Rat | [6] |

| 2,8-disubstituted-N6-substituted 4′-thionucleoside (5d) | A2A | 7.7 ± 0.5 | Human | [3] |

| 2,8-disubstituted-N6-substituted 4′-thionucleoside (5d) | A3 | Maintained Affinity | Human | [3] |

| BWA 1433 | A3 | 54 | Human | [7] |

| 8-alkynyladenosine | A3 | Tolerated | Human | [8] |

In Silico Modeling Workflow

The computational investigation of this compound's receptor binding involves a multi-step process. This workflow, from receptor model preparation to the analysis of ligand-receptor dynamics, is crucial for obtaining meaningful predictions.

Detailed Methodologies for In Silico Modeling

The initial step is to obtain a high-quality 3D structure of the target adenosine receptor.

-

For A2A Receptor: Crystal structures are available in the Protein Data Bank (PDB). For example, PDB ID: 3EML can be used for antagonist docking studies.[9]

-

For A1, A2B, and A3 Receptors: If experimental structures are unavailable, homology models can be constructed.[7]

-

Template Selection: Use a high-resolution crystal structure of a related GPCR, such as the A2A adenosine receptor or bovine rhodopsin, as a template.[7][8]

-

Sequence Alignment: Align the target receptor's amino acid sequence with the template sequence.

-

Model Building: Use software like MODELLER or SWISS-MODEL to generate the 3D model.

-

Model Refinement and Validation: The generated model should be energetically minimized and validated using tools like PROCHECK to assess its stereochemical quality.

-

Protocol: Receptor Preparation for Docking

-

Download the receptor structure from the PDB or use a validated homology model.

-

Remove all non-protein atoms, including water molecules and co-crystallized ligands.[9]

-

If the structure contains a T4-lysozyme insertion for crystallization, this should be removed.[9]

-

Add hydrogen atoms and assign appropriate protonation states for ionizable residues, assuming a pH of 7.4.[9]

-

Perform a brief energy minimization to relieve any steric clashes.

A proper 3D structure of this compound is required.

Protocol: Ligand Preparation

-

Generate the 2D structure of this compound using a chemical drawing tool like ChemDraw.

-

Convert the 2D structure to a 3D conformation using software such as Open Babel or Maestro.

-

Perform a conformational search and energy minimization using a suitable force field (e.g., MMFF94) to obtain the lowest energy conformer.

-

Assign partial charges to the atoms using a method like Gasteiger-Hückel.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol: Molecular Docking with AutoDock Vina

-

Grid Box Definition: Define a grid box that encompasses the orthosteric binding site of the adenosine receptor. This site is typically located within the transmembrane helices. For the A2A receptor, key interacting residues include Glu169 and Asn253.[10]

-

Docking Execution: Run the docking simulation using software like AutoDock Vina. The program will sample different conformations and orientations of this compound within the defined grid box.

-

Pose Analysis: Analyze the resulting binding poses. The best pose is typically the one with the lowest predicted binding energy. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.

MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.[5]

Protocol: MD Simulation with GROMACS

-

System Setup: Place the docked this compound-receptor complex in a simulated membrane bilayer (e.g., POPC) and solvate with water and ions to mimic a physiological environment.

-

Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove steric clashes.

-

Equilibration: Gradually heat the system to 310 K and equilibrate it under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles.

-

Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the ligand's binding pose and any conformational changes in the receptor.

-

Trajectory Analysis: Analyze the MD trajectory to calculate root-mean-square deviation (RMSD) of the ligand and receptor, root-mean-square fluctuation (RMSF) of receptor residues, and to identify persistent ligand-receptor interactions.

Experimental Protocols for Model Validation

Computational models must be validated with experimental data. Radioligand binding assays are the gold standard for determining the binding affinity of a ligand to a receptor.

Membrane Preparation

Protocol: Adenosine Receptor Membrane Preparation

-

Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK-293 or CHO cells).[9][11]

-

Harvest the cells and resuspend them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Homogenize the cell suspension using a tool like an Ultra-Turrax.[11]

-

Centrifuge the homogenate at 100,000g for 20 minutes at 4°C to pellet the membranes.[11]

-

Resuspend the membrane pellet in the assay buffer, and if necessary, treat with adenosine deaminase to remove endogenous adenosine.[11]

-

Determine the protein concentration using a method like the BCA assay.[11]

-

Store the membrane preparations in aliquots at -80°C.[11]

Radioligand Binding Assay

Protocol: Competition Binding Assay

-

In a 96-well plate, add the membrane preparation (e.g., 20 µg of protein per well).[9]

-

Add increasing concentrations of unlabeled this compound.

-

Add a constant concentration of a suitable radioligand. Examples include:

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for 60 minutes to reach equilibrium.[9][12]

-

To determine non-specific binding, use a high concentration of a standard unlabeled ligand (e.g., 10 µM NECA).[9]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters.[12]

-

Wash the filters with ice-cold buffer to remove unbound radioligand.[12]

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the Ki value for this compound using the Cheng-Prusoff equation.[13]

Adenosine Receptor Signaling Pathways

The binding of an agonist to an adenosine receptor subtype initiates a downstream signaling cascade, primarily through the modulation of adenylyl cyclase and cyclic AMP (cAMP) levels.

-

A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi).[1] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cAMP.[1]

-

A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gs).[1] Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP.[1]

The modulation of cAMP levels activates downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates various cellular proteins, leading to a physiological response.[14] It is important to note that 8-substituted adenosine analogs can act as antagonists, in which case they would block these signaling pathways by preventing the binding of endogenous adenosine.[3][4]

Conclusion

The in silico modeling of this compound's interaction with adenosine receptors is a valuable approach for elucidating its potential pharmacological properties. This guide has provided a detailed framework for conducting such studies, from receptor and ligand preparation to molecular docking and dynamics simulations. The importance of experimental validation through radioligand binding assays has also been emphasized, with detailed protocols provided. While specific binding data for this compound remains to be fully characterized, the methodologies outlined here, in conjunction with data from related 8-substituted analogs, offer a robust strategy for advancing our understanding of this and other novel adenosine receptor ligands. The continued integration of computational and experimental approaches will be pivotal in the rational design of new therapeutics targeting the adenosine receptor family.

References

- 1. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Simulations and Drug Discovery of Adenosine Receptors [mdpi.com]

- 6. Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Modeling Studies of Human A3 Adenosine Antagonists: Structural Homology and Receptor Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2- and 8-alkynyladenosines: conformational studies and docking to human adenosine A3 receptor can explain their different biological behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. files.docking.org [files.docking.org]

- 11. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 8-Methoxyadenosine in Nucleic Acid Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of nucleosides at the C8 position of the purine (B94841) ring offers a powerful tool for probing and manipulating the structure and function of nucleic acids. These modifications can influence a range of properties, including the glycosidic bond conformation, duplex stability, and resistance to enzymatic degradation. Among these, 8-methoxyadenosine (B15049875) stands out as a valuable probe for investigating the conformational dynamics of DNA, particularly the equilibrium between the syn and anti glycosidic bond conformations. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound in nucleic acid chemistry, with a focus on its use as a tool for researchers in drug development and molecular biology.

Core Concepts: The Significance of the C8 Position and Glycosidic Conformation

The orientation of the nucleobase relative to the sugar, defined by the glycosidic torsion angle (χ), is a critical determinant of nucleic acid structure. In the canonical B-form DNA double helix, all nucleosides adopt the anti conformation. However, the syn conformation is observed in alternative DNA structures, such as Z-DNA, and can be induced by specific sequences or protein-DNA interactions. The ability to stabilize or report on the syn conformation is therefore of significant interest.

Substitution at the C8 position of adenosine (B11128) can sterically favor the syn conformation. While bulky substituents like a bromine atom in 8-bromoadenosine (B559644) are known to strongly favor the syn form, they can also introduce significant electronic perturbations and are susceptible to acid-catalyzed depurination, complicating their use in standard oligonucleotide synthesis. This compound (mo⁸A) emerges as a more stable and subtle alternative for these studies.

Synthesis of 8-Methoxy-2'-Deoxyadenosine and its Phosphoramidite (B1245037)

The incorporation of 8-methoxy-2'-deoxyadenosine into oligonucleotides is achieved through standard solid-phase synthesis, requiring the prior synthesis of its phosphoramidite building block. The synthetic route, as detailed by Eason et al., involves several key steps starting from 2'-deoxyadenosine.[1]

Experimental Protocol: Synthesis of 8-Methoxy-2'-Deoxyadenosine Phosphoramidite

1. Synthesis of 8-bromo-2'-deoxyadenosine (B120125) (1):

-

2'-deoxyadenosine is reacted with bromine water in a sodium acetate (B1210297) buffer.[1]

-

The reaction mixture is stirred at room temperature, and the product is purified by crystallization.

2. Synthesis of 8-methoxy-2'-deoxyadenosine (2):

-

8-bromo-2'-deoxyadenosine (1) is treated with sodium methoxide (B1231860) in methanol.[1]

-

The reaction is heated under reflux, and the product is purified by silica (B1680970) gel chromatography.

3. Protection of the N6-amino group (3):

-

The N6-amino group of 8-methoxy-2'-deoxyadenosine (2) is protected with a dimethylformamidine group by reacting with N,N-dimethylformamide di-n-butyl acetal.[1] This protection prevents side reactions during phosphoramidite synthesis and oligonucleotide synthesis.

4. 5'-O-DMT protection (4):

-